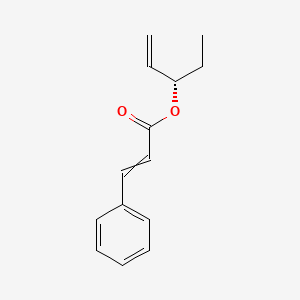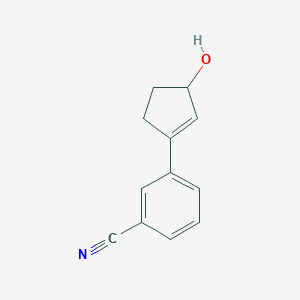![molecular formula C18H15NO4 B14181842 6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- CAS No. 878006-28-1](/img/structure/B14181842.png)
6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the fusion of benzopyran and quinoline moieties, which are known for their significant pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- typically involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines. This reaction is often facilitated by the use of ultrasound, which promotes the formation of the desired product without the need for a catalyst . The reaction conditions generally include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various quinoline and benzopyran derivatives, which can have enhanced pharmacological properties.
Scientific Research Applications
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent, particularly against colon cancer cells
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- involves the inhibition of sirtuins, which are a class of proteins involved in cellular regulation . By inhibiting these proteins, the compound can induce apoptosis in cancer cells, leading to their death. The molecular targets include various enzymes and receptors that are critical for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6H-1-benzopyrano[4,3-b]quinolin-6-one
- 6H-chromeno[4,3-b]quinoline
- 1-benzopyrano[3,4-f]quinoline
Uniqueness
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- is unique due to the presence of methoxy groups at positions 3 and 9, which enhance its chemical stability and biological activity. Compared to similar compounds, it has shown greater selectivity and potency in inhibiting cancer cell growth .
Properties
CAS No. |
878006-28-1 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
3,9-dimethoxy-6,12-dihydrochromeno[4,3-b]quinolin-7-one |
InChI |
InChI=1S/C18H15NO4/c1-21-10-4-6-15-13(7-10)18(20)14-9-23-16-8-11(22-2)3-5-12(16)17(14)19-15/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
DDZDVMGJAZGNDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)COC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


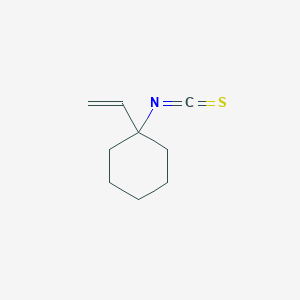
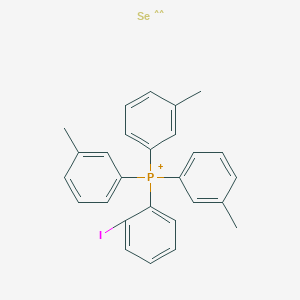
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)

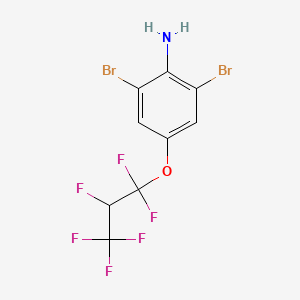
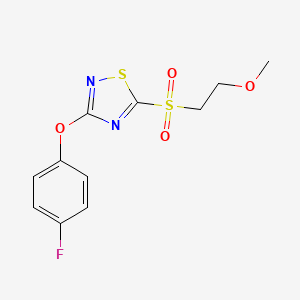

![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)
